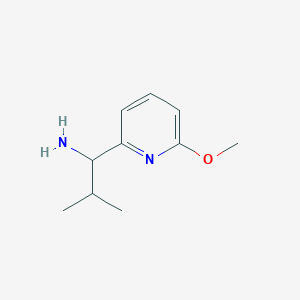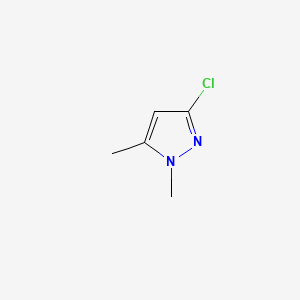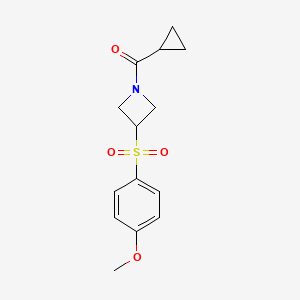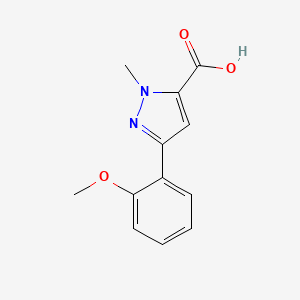![molecular formula C18H16N2OS2 B2663722 2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 338957-73-6](/img/structure/B2663722.png)
2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C16H14N4OS2 . It is a complex organic compound that may have potential biological activities .
Synthesis Analysis
The synthesis of such compounds often involves acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with specific benzoyl chlorides, followed by further cyclization of the obtained acylderivatives .
Molecular Structure Analysis
The molecular structure of this compound can be elucidated using different spectroscopic techniques such as NMR and LC-MS. The structure can be further confirmed by the X-ray diffraction method .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 336.4 g/mol. It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 freely rotating bonds. Its topological polar surface area is 123 Ų. The compound has a complexity of 460 and is covalently bonded .
Zukünftige Richtungen
The future directions for the study of this compound could involve further exploration of its potential biological activities. For instance, similar compounds have shown significant cytotoxic efficacy against different cancer cell lines . Therefore, this compound could also be studied for its potential anti-cancer properties.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-13-7-9-15(10-8-13)22-12-17(21)20-18-19-16(11-23-18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYYBYPXSJUABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


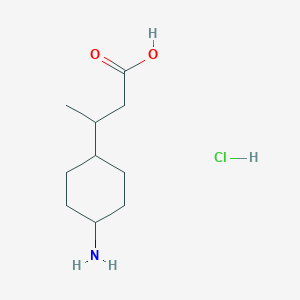

![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2663644.png)
![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2663646.png)

![N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide](/img/structure/B2663649.png)
acetonitrile](/img/structure/B2663650.png)
![(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2663654.png)

